

(2,4,5-Trimethoxyphenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

Cat. No.: B1331670

[Get Quote](#)

Introduction

(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an aromatic alcohol that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structural framework, a trimethoxy-substituted benzene ring attached to a hydroxymethyl group, makes it a valuable precursor for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and applications of **(2,4,5-Trimethoxyphenyl)methanol**, tailored for researchers, scientists, and drug development professionals.

Discovery and History

While a singular, definitive "discovery" of **(2,4,5-Trimethoxyphenyl)methanol** is not well-documented in historical records, its origins are intrinsically linked to the study of natural products, particularly β -asarone. β -Asarone is a primary constituent of the essential oil of *Acorus calamus*, a plant with a long history of use in traditional medicine. The chemical structure of **(2,4,5-Trimethoxyphenyl)methanol** is closely related to asarone and its derivatives, suggesting that its synthesis and characterization likely emerged from research focused on the chemical modification of these natural compounds.

The history of **(2,4,5-Trimethoxyphenyl)methanol** is therefore more accurately a history of its synthesis and utility as a chemical intermediate. The development of synthetic routes to this compound has been driven by the need for structurally diverse molecules in drug discovery programs. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically

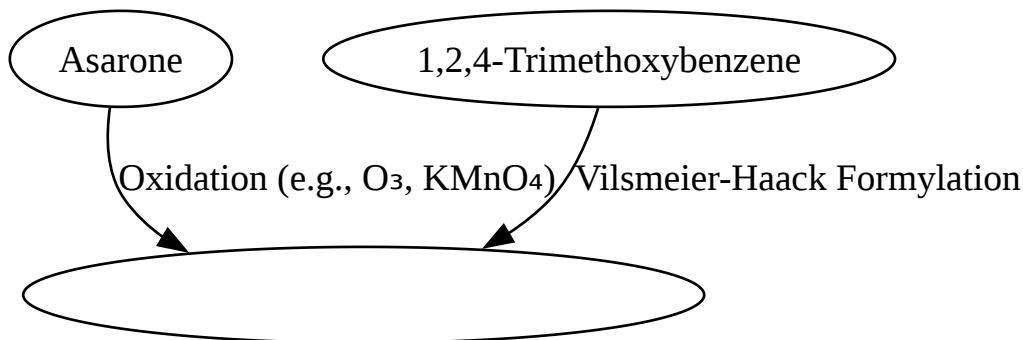
active compounds, and **(2,4,5-Trimethoxyphenyl)methanol** serves as a convenient building block for introducing this functional group.

Chemical and Physical Properties

(2,4,5-Trimethoxyphenyl)methanol is a solid at room temperature with a melting point in the range of 70-72 °C.^[1] It is soluble in common organic solvents. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O ₄	[2][3]
Molecular Weight	198.22 g/mol	[2][3]
CAS Number	30038-31-4	[2][3]
Melting Point	70-72 °C	[1]
Appearance	Solid	[1]

Spectroscopic Data:


Spectroscopic data is crucial for the identification and characterization of **(2,4,5-Trimethoxyphenyl)methanol**. The following data has been reported:

Spectrum Type	Key Features
¹ H NMR	Signals corresponding to aromatic protons, methoxy protons, methylene protons, and a hydroxyl proton.
¹³ C NMR	Resonances for aromatic carbons, methoxy carbons, and the methylene carbon.
IR	Characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight.

Synthesis of (2,4,5-Trimethoxyphenyl)methanol

The primary synthetic route to **(2,4,5-Trimethoxyphenyl)methanol** involves the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. This precursor can be synthesized from various starting materials, including the natural product asarone or commercially available trimethoxybenzene derivatives.

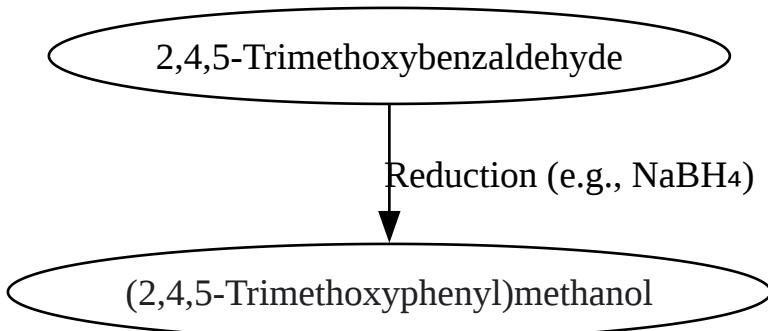
Synthesis of 2,4,5-Trimethoxybenzaldehyde

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to 2,4,5-Trimethoxybenzaldehyde.

Experimental Protocol: Ozonolysis of Asarone

This protocol describes the synthesis of 2,4,5-trimethoxybenzaldehyde from asarone via ozonolysis.


Materials:

- Asarone
- Ethanol
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve asarone in ethanol in a reaction vessel equipped with a gas dispersion tube.
- Bubble a stream of ozone (O_3) through the solution at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product with ethyl acetate.
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde.
- The crude product can be purified by column chromatography or recrystallization.

Reduction to (2,4,5-Trimethoxyphenyl)methanol

[Click to download full resolution via product page](#)

Caption: Reduction of the aldehyde to the target alcohol.

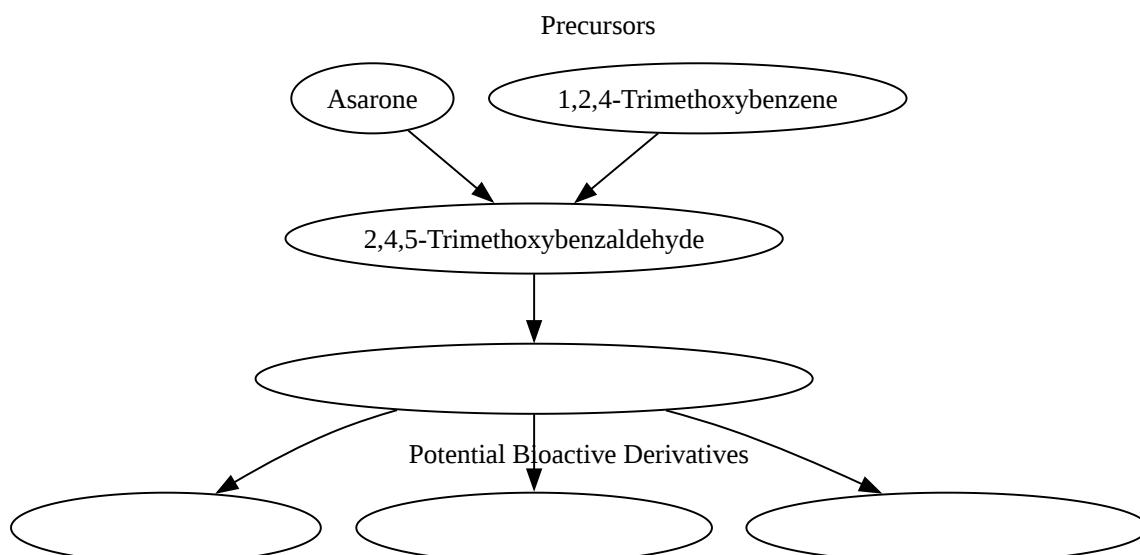
Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol outlines the reduction of 2,4,5-trimethoxybenzaldehyde to **(2,4,5-Trimethoxyphenyl)methanol** using sodium borohydride.[\[4\]](#)

Materials:

- 2,4,5-Trimethoxybenzaldehyde
- Methanol
- Sodium borohydride (NaBH_4)
- Hydrochloric acid (dilute)
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:


- Dissolve 2,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution.
- Allow the reaction to proceed at room temperature, monitoring by TLC.
- Once the reaction is complete, carefully quench with dilute hydrochloric acid.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane.

- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield **(2,4,5-Trimethoxyphenyl)methanol**.
- The product can be further purified by recrystallization.

Applications in Research and Drug Development

The trimethoxyphenyl motif is present in numerous biologically active molecules. **(2,4,5-Trimethoxyphenyl)methanol** serves as a key building block in the synthesis of various compound classes with therapeutic potential.

Logical Relationship of **(2,4,5-Trimethoxyphenyl)methanol** in Synthesis

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in bioactive compound synthesis.

While specific drugs derived directly from **(2,4,5-Trimethoxyphenyl)methanol** are not extensively documented, its structural isomers and related compounds have shown significant

promise. For instance, the isomeric 3,4,5-trimethoxybenzyl group is a key component of the antibacterial drug Trimethoprim. The 2,4,5-trimethoxy substitution pattern is explored in the synthesis of novel compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The oxidation of 2,4,5-trimethoxybenzyl alcohol has also been studied, leading to the formation of dimeric compounds.[\[1\]](#)

Conclusion

(2,4,5-Trimethoxyphenyl)methanol is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. While its own discovery is not a landmark event, its chemical lineage from natural products and its utility in the construction of complex molecules underscore its importance. The detailed synthetic protocols and compiled data in this guide provide a valuable resource for researchers aiming to explore the chemical space around the trimethoxyphenyl scaffold for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5-三甲氧基苯甲醇 97% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. CAS 30038-31-4 | (2,4,5-Trimethoxyphenyl)methanol - Synblock [[synblock.com](https://www.synblock.com)]
- 3. (2,4,5-Trimethoxyphenyl)methanol | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [(2,4,5-Trimethoxyphenyl)methanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331670#discovery-and-history-of-2-4-5-trimethoxyphenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com